Product packaging for 4-Ethynyl-3-fluoroaniline(Cat. No.:CAS No. 1233501-57-9)

4-Ethynyl-3-fluoroaniline

Cat. No.: B1392914
CAS No.: 1233501-57-9
M. Wt: 135.14 g/mol
InChI Key: JSUGQYILQLIYJH-UHFFFAOYSA-N
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Description

4-Ethynyl-3-fluoroaniline (CAS 77123-60-5) is a valuable aromatic aniline derivative and key synthetic intermediate in advanced organic and medicinal chemistry research . The compound features both an ethynyl group and a fluoro substituent on the aniline ring, making it a versatile building block for constructing more complex molecules, particularly in pharmaceutical development . Its structure allows for further functionalization via reactions at the amine and ethynyl groups, enabling its incorporation into larger molecular frameworks. This compound is primarily used in research settings as a precursor in the synthesis of potential therapeutic agents. For instance, it serves as a key raw material and intermediate in the preparation of various pharmacologically active compounds . Researchers utilize this chemical in developing targeted therapies, and its derivatives are explored in several drug discovery applications . Proper handling and storage are essential for maintaining the integrity of this reagent. It is recommended to be stored sealed in a dry container, protected from light, and preferably under an inert atmosphere at low temperatures (e.g., 2-8°C) . This product is intended for research purposes only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the relevant Safety Data Sheet (SDS) and consult the product specifications before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FN B1392914 4-Ethynyl-3-fluoroaniline CAS No. 1233501-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUGQYILQLIYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethynyl 3 Fluoroaniline and Its Analogs

Direct Synthesis Approaches

Direct approaches focus on forming the crucial carbon-carbon bond between the aniline (B41778) ring and the ethynyl (B1212043) moiety in the final stages of the synthesis.

Palladium-catalyzed reactions are the most powerful and versatile tools for constructing arylalkynes. kaust.edu.sa The Sonogashira reaction, in particular, has been identified as a viable and efficient synthetic method for this purpose. beilstein-journals.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.org This reaction is a cornerstone for synthesizing compounds like 4-ethynyl-3-fluoroaniline, typically starting from a halogenated precursor such as 4-bromo-3-fluoroaniline or a protected derivative.

A specific synthetic route starts with 3-bromo-4-fluoronitrobenzene (B1266112). google.com This starting material undergoes a Sonogashira coupling, followed by reduction of the nitro group and deprotection of the alkyne to yield the target molecule. google.com

Palladium-Catalyzed Cross-Coupling Reactions for Ethynylation

Sonogashira Coupling of Halogenated Fluoroanilines with Terminal Alkynes
Optimization of Catalytic Systems (e.g., Pd(PPh3)2Cl2, CuI)

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system. Traditional systems often employ palladium complexes like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in conjunction with a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. researchgate.netresearchgate.net The palladium catalyst is reduced in situ to the active Pd(0) species by components in the reaction mixture, such as an amine or a phosphine (B1218219) ligand. wikipedia.org

Optimization studies focus on catalyst loading, the necessity of the copper co-catalyst, and the choice of base. Research has shown that in some systems, the copper co-catalyst can be eliminated without a decrease in catalytic activity, which is advantageous from an environmental and cost perspective. beilstein-journals.orgbeilstein-journals.org In one documented synthesis of a this compound precursor, tetrakis(triphenylphosphine)palladium (B116648) and cuprous iodide were used effectively. google.com Further studies have screened various palladium catalysts, with one finding that a combination of PdCl2(MeCN)2 with a specific ligand gave a high yield of 88%. purdue.edu

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Source
Tetrakis(triphenylphosphine)palladiumCuprous IodideTriethylamine (B128534)Triethylamine40-5095 (precursor) google.com
PdCl2(PPh3)2CuITriethylamineIonic Liquid55>95 beilstein-journals.org
PdCl2(MeCN)2Copper---88 purdue.edu
Pd(PPh3)4CuICesium CarbonateDMFRoom TempHigh researchgate.net
Ligand Effects on Reaction Efficiency and Selectivity

The ligands coordinated to the palladium center play a crucial role in stabilizing the catalyst and modulating its reactivity. libretexts.org Triphenylphosphine (PPh3) is a common ligand used in catalysts like Pd(PPh3)2Cl2. beilstein-journals.org However, modifying the ligand can significantly enhance reaction outcomes.

The use of electron-rich and sterically bulky phosphine ligands can increase the rate of the oxidative addition step in the catalytic cycle, leading to more efficient coupling. libretexts.org For instance, the ligand [(t-Bu)3PH]BF4 has been shown to be highly effective in certain Sonogashira reactions. purdue.edu Beyond phosphines, N-heterocyclic carbenes (NHCs) have emerged as superior ligands in many cases due to their strong σ-donating capabilities, which can stabilize and activate the palladium precatalyst. wikipedia.org

Solvent Systems and Reaction Conditions

The Sonogashira reaction is typically conducted under mild, basic conditions. wikipedia.org An amine, such as triethylamine or diethylamine, is frequently used not only as the base to neutralize the hydrogen halide byproduct but also as the solvent. wikipedia.org Other common solvents include dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). wikipedia.orgscielo.org.mx

The choice of solvent can have a substantial impact on reaction yield and selectivity. A study comparing various solvents for a double Sonogashira coupling found that while reactions in triethylamine, toluene, and THF were either messy or sluggish, dimethyl sulfoxide (B87167) (DMSO) provided significantly better results. scielo.org.mx The reaction temperature is also a critical parameter; while many couplings proceed at room temperature, heating may be required, particularly for less reactive aryl bromides. wikipedia.org A synthesis starting from 3-bromo-4-fluoronitrobenzene was performed in triethylamine at 40-50 °C. google.com Efforts toward greener chemistry have also explored performing the reaction in water or in bio-derived ionic liquids, which can act as the solvent, ligand, and base simultaneously. kaust.edu.sabeilstein-journals.org

SolventBaseTemperatureOutcomeSource
TriethylamineTriethylamineRoom Temp - 50°CCommonly used as both solvent and base google.comwikipedia.org
DMFCesium CarbonateRoom TempEffective for high yields researchgate.net
DMSODiisopropylamine45°CSuperior results in specific cases scielo.org.mx
Ionic Liquid(Self-based)55°CHigh yields, green alternative beilstein-journals.orgbeilstein-journals.org
WaterTriethylamine50°CGreen alternative, good yields kaust.edu.sa

To prevent undesired side reactions, such as the self-coupling of the terminal alkyne, a protecting group strategy is often employed. For the synthesis of this compound, trimethylsilyl (B98337) (TMS) is a common and effective protecting group for the alkyne. google.com

The synthesis proceeds by coupling the halogenated fluoroaniline (B8554772) precursor with trimethylsilylacetylene (B32187). google.com The TMS group is robust enough to withstand the conditions of the Sonogashira coupling and subsequent reaction steps, like the reduction of a nitro group. google.com Once the core structure is assembled, the TMS group can be selectively removed under mild basic conditions to reveal the terminal alkyne. A typical deprotection procedure involves treating the TMS-protected intermediate with a base such as potassium hydroxide (B78521) in a solvent like methanol (B129727) at room temperature. google.com This strategy provides the final this compound with high purity and yield. google.com

One-Pot Synthetic Sequences

One-pot syntheses represent a highly efficient approach in organic chemistry, minimizing purification steps, solvent waste, and reaction time by conducting multiple transformations in a single reaction vessel. organic-chemistry.org These sequences are particularly valuable for constructing complex molecules from simpler starting materials.

Multi-component reactions (MCRs) are a prominent class of one-pot syntheses where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.comresearchgate.net This strategy offers high atom economy and is a powerful tool for generating molecular diversity. mdpi.com

While specific MCRs detailing the direct use of this compound are not extensively documented, the reactivity of the 2-ethynylaniline scaffold, a core component of the target molecule, has been demonstrated in such reactions. For instance, 2-ethynylanilines can participate in three-component reactions with perfluoroalkyl iodides and carbon monoxide to generate benzo-fused γ-lactams. researchgate.net This highlights the potential for incorporating the this compound scaffold into MCRs to rapidly assemble complex, fluorinated heterocyclic systems. The general principle involves leveraging the nucleophilic character of the aniline and the reactive nature of the ethynyl group to engage with various electrophiles and coupling partners in a controlled cascade sequence.

Table 1: Illustrative General Scheme for a Three-Component Reaction

Reactant AReactant BReactant CCatalyst/ConditionsProduct Type
Ethynylaniline DerivativeAldehydeIsocyanideAcid or Metal CatalystPoly-substituted Heterocycle

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to this compound rely on a stepwise approach, typically starting from a readily available, pre-functionalized benzene (B151609) ring. This strategy allows for precise control over the introduction of each functional group.

A common and effective strategy for synthesizing this compound involves a multi-step pathway starting from 3-bromo-4-fluoronitrobenzene. google.com This process involves the sequential reduction of the nitro group and the introduction of the ethynyl moiety.

The reduction of an aromatic nitro group is a fundamental transformation for the synthesis of anilines. sci-hub.stwikipedia.org This step is crucial in the synthesis of this compound from its nitro-containing precursor. A documented method involves the reduction of 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene using iron powder in the presence of hydrochloric acid. google.com The reaction is typically performed under reflux conditions for several hours. This classic method, known as the Béchamp reduction, is widely used in industrial applications due to the low cost and effectiveness of the iron/acid system. wikipedia.org

Other modern methods for nitroarene reduction offer high chemoselectivity, tolerating a wide range of other functional groups. sci-hub.st These include catalytic transfer hydrogenation and hydrosilylation using iron-based catalysts, which can be advantageous for sensitive substrates. sci-hub.storganic-chemistry.org

Table 2: Selected Methods for Nitroarene Reduction

Reagent/CatalystReducing AgentConditionsSelectivity
Iron Powder / AcidH+RefluxGood
FeBr₂–Ph₃POrganosilanesMildHigh, tolerates C=O, C=N, C=C
Palladium-on-carbonHydrogen (H₂)CatalyticExcellent, can be too reactive for some groups
Sodium Hydrosulfite-AqueousGood for dinitro compounds

The introduction of the ethynyl group onto the aromatic ring is effectively achieved via a Sonogashira cross-coupling reaction. organic-chemistry.orglibretexts.org This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl halide. researchgate.net In a reported synthesis of this compound, the precursor 3-bromo-4-fluoronitrobenzene is reacted with trimethylsilylacetylene. google.com The use of a silyl-protected alkyne prevents self-coupling and other side reactions.

The reaction is typically carried out in an amine solvent like triethylamine, which also serves as the base. google.com The catalytic system consists of a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, like cuprous iodide. google.com Following the successful coupling, the trimethylsilyl (TMS) protecting group is removed. This deprotection is readily accomplished by treating the intermediate with a base, such as potassium hydroxide, in an alcohol solvent like methanol, to yield the free terminal alkyne. google.com

Table 3: Sonogashira Coupling and Deprotection for this compound Precursor

StepStarting MaterialReagentsCatalyst SystemSolventProductYield
Coupling 3-Bromo-4-fluoronitrobenzeneTrimethylsilylacetylenePd(PPh₃)₄, CuITriethylamine4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene95% google.com
Reduction 4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzeneIron powder, HCl-Methanol4-Fluoro-3-((trimethylsilyl)ethynyl)aniline (B8794209)87% google.com
Deprotection 4-Fluoro-3-((trimethylsilyl)ethynyl)anilinePotassium hydroxide-MethanolThis compoundNot specified

Data sourced from patent CN102898315B. google.com

The synthesis of complex molecules like this compound relies on the ability to selectively functionalize specific positions on the aromatic ring. The electronic properties of the existing substituents, such as the fluorine atom and the amino (or nitro) group, play a crucial role in directing the regioselectivity of subsequent reactions.

In the indirect synthesis starting from 3-bromo-4-fluoronitrobenzene, the Sonogashira coupling demonstrates excellent chemoselectivity. The palladium catalyst selectively activates the carbon-bromine bond for oxidative addition, leaving the stronger and less reactive carbon-fluorine bond untouched. google.com This selective reactivity is a cornerstone of modern cross-coupling chemistry, allowing for the precise construction of multi-functionalized aromatic systems. The nitro group, being strongly electron-withdrawing, also influences the reactivity of the ring but remains compatible with the conditions of the Sonogashira coupling, only to be transformed in a subsequent, dedicated reduction step. This strategic, stepwise functionalization ensures high yields and purity of the desired product. google.com

Derivatization of Pre-functionalized Aniline Intermediates

Green Chemistry and Sustainable Synthesis Considerations

The synthesis of this compound traditionally involves multi-step processes that can generate significant waste and utilize hazardous materials. Green chemistry principles offer a framework to redesign these synthetic routes to be more efficient and environmentally benign. Key areas of focus include the use of greener solvents, the development of catalytic processes to replace stoichiometric reagents, and the design of reactions that are energy-efficient and produce less waste.

Development of Environmentally Benign Reaction Conditions

A significant focus in the green synthesis of this compound and its analogs is the Sonogashira cross-coupling reaction, which forms the crucial carbon-carbon bond between the aniline core and the ethynyl group. Traditional Sonogashira reactions often employ toxic and volatile organic solvents like DMF, toluene, or THF. beilstein-journals.orgbeilstein-journals.org Recent research has explored the use of more sustainable solvent alternatives.

Aqueous Media and Bio-Derived Solvents:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov The development of water-soluble catalysts and ligands has enabled Sonogashira couplings to be performed in aqueous media, often with high efficiency. rsc.orgresearchgate.net For instance, a copper-free Sonogashira reaction in water has been demonstrated using a palladium catalyst, which is crucial for preventing the formation of alkyne homocoupling byproducts, a common issue with copper co-catalysts. rsc.org

Bio-derived solvents are another promising avenue. Cyrene™, a solvent derived from cellulose, has been investigated as a replacement for DMF in Sonogashira reactions. beilstein-journals.org Similarly, γ-valerolactone (GVL)-based ionic liquids have been shown to be effective media for copper- and base-free Sonogashira couplings of aryl iodides. beilstein-journals.org These bio-based solvents offer the advantages of being renewable and often having a better safety and environmental profile than their petrochemical-based counterparts.

Copper-Free and Amine-Free Conditions:

The conventional Sonogashira protocol utilizes a copper(I) co-catalyst, which can lead to the formation of undesired Glaser-type homocoupling of the terminal alkyne. mdpi.com To circumvent this, copper-free Sonogashira reactions have been extensively developed. rsc.orglibretexts.org These systems often rely on carefully designed palladium catalysts and may employ alternative bases or reaction conditions to facilitate the reaction. Some protocols have even achieved amine-free conditions, further reducing the environmental footprint of the synthesis. nih.gov The use of gold-palladium dual catalysis has also been explored to replace copper, demonstrating high selectivity and functional group tolerance. organic-chemistry.org

The table below summarizes various environmentally benign conditions developed for Sonogashira coupling reactions applicable to the synthesis of this compound analogs.

Solvent SystemCatalyst SystemKey AdvantagesReference
WaterPd(OAc)₂/TPPTS-CuIAvoids organic solvents, non-toxic, non-flammable. researchgate.net
Water/IsopropanolWater-soluble Pd complexSustainable solvent mixture, near-quantitative yields. rsc.org
Cyrene™PdCl₂(PPh₃)₂Bio-derived, direct replacement for DMF. beilstein-journals.org
γ-Valerolactone-based Ionic LiquidPd(OAc)₂Partially bio-based, copper- and auxiliary base-free. beilstein-journals.org
2-MeTHFPd(CH₃CN)₂Cl₂/cataCXium AGreen solvent, copper- and amine-free, room temperature. nih.gov

Catalyst Recycling and Reusability in this compound Synthesis

Palladium is a precious and costly metal, making its recovery and reuse a critical aspect of sustainable synthesis. mdpi.com Homogeneous palladium catalysts, while often highly active, are difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. researchgate.net To address this, significant research has been dedicated to the development of heterogeneous catalysts for the Sonogashira reaction.

Heterogeneous Catalysis:

Heterogeneous catalysts, where the palladium is immobilized on a solid support, can be easily recovered by filtration or centrifugation and reused for multiple reaction cycles. nih.gov This not only reduces the cost of the synthesis but also minimizes palladium contamination in the final product. Various support materials have been investigated, each offering distinct advantages.

Carbon-Based Supports: Palladium on charcoal (Pd/C) is a classic heterogeneous catalyst that has been successfully employed in Sonogashira reactions. researchgate.net Other carbonaceous materials like carbon nanotubes and graphene have also been used as supports. mdpi.com

Silica Supports: Mesoporous silica materials like MCM-41 offer a high surface area and well-defined pore structure, making them excellent supports for palladium catalysts. nih.gov Nanosized MCM-41 anchored palladium bipyridyl complexes have shown high efficiency and reusability in Sonogashira couplings. nih.gov

Polymer Supports: Immobilizing palladium complexes on polymers is another effective strategy. For example, a palladium catalyst supported on ethanolamine-modified polyacrylonitrile (mPAN-Pd) has been used for copper-free Sonogashira reactions in water and could be reused for at least five cycles with minimal loss of activity. researchgate.net

Magnetic Nanoparticles: Supporting palladium on magnetic nanoparticles (e.g., Fe₃O₄) allows for facile catalyst separation using an external magnet. rsc.org This approach simplifies the work-up procedure and enhances the practicality of catalyst recycling.

Single-Atom Catalysts (SACs):

A more recent development is the use of single-atom heterogeneous catalysts (SACs), where individual palladium atoms are dispersed on a support material. rsc.orgnih.gov These catalysts maximize the utilization of the precious metal and can exhibit unique catalytic properties. Pd atoms anchored on nitrogen-doped carbon have been shown to be effective and reusable catalysts for Sonogashira couplings. rsc.org

The reusability of various heterogeneous palladium catalysts in Sonogashira reactions is presented in the table below, highlighting their potential for sustainable synthesis of this compound.

Catalyst SystemSupport MaterialNumber of CyclesKey FindingsReference
Dithizone-functionalized Pd(II) complexPolymer5Almost no loss of effectivity. mdpi.com
Nanosized MCM-41-PdMesoporous SilicaMultipleRecovered by centrifugation with no significant loss of reactivity. nih.gov
ImmPd(0)-MNPsMagnetic NanoparticlesMultipleEfficient for copper-free reactions in water. rsc.org
mPAN-PdPolyacrylonitrile5Excellent stability and activity in water. researchgate.net
Pd atoms on nitrogen-doped carbon (SAC)CarbonMultiplePermits full recovery of the metal and reuse. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. For 3-ethynyl-4-fluoroaniline (B1315292), a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be utilized for a complete structural assignment.

Proton NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In a Chinese patent, the ¹H NMR spectrum of 3-ethynyl-4-fluoroaniline was reported in deuterated chloroform (B151607) (CDCl₃) google.com.

The reported ¹H NMR spectral data is as follows:

δ 6.2-7.0 (m, 3H, aromatic): This multiplet corresponds to the three protons on the aromatic ring. The complex splitting pattern arises from proton-proton and proton-fluorine couplings.

δ 3.6 (br s, 2H, NH₂): The broad singlet is characteristic of the two protons of the primary amine group. The broadness is due to quadrupole effects of the nitrogen atom and potential hydrogen exchange.

δ 3.25 (s, 1H, HC≡C): This singlet corresponds to the acetylenic proton. Its relatively downfield shift is indicative of its proximity to the aromatic ring.

Table 1: Experimental ¹H NMR Data for 3-Ethynyl-4-fluoroaniline
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
6.2-7.0m3HAromatic Protons
3.6br s2HNH₂
3.25s1HAcetylenic Proton
Data sourced from CN102898315B google.com

The predicted ¹³C NMR spectral data would likely show:

Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon bearing the fluorine atom (C-4) exhibiting a large doublet due to one-bond C-F coupling. The carbons ortho and meta to the fluorine will also show smaller couplings. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing, yet magnetically anisotropic, ethynyl (B1212043) group.

Ethynyl Carbons: Two signals for the sp-hybridized carbons of the ethynyl group. The carbon attached to the ring will appear at a different chemical shift than the terminal carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3-Ethynyl-4-fluoroaniline
Carbon AtomPredicted Chemical Shift (δ) (ppm)Expected Multiplicity (due to C-F coupling)
C-NH₂140-150d
C-F150-160d (large ¹JCF)
C-C≡CH110-120d
Aromatic CH115-130d
C≡CH80-90s
-C≡CH75-85d

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For 3-ethynyl-4-fluoroaniline, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the presence of the amino and ethynyl groups. The signal would likely appear as a multiplet due to coupling with the ortho and meta aromatic protons. The pH dependence of the ¹⁹F chemical shift has been characterized for a number of fluorine-substituted aniline (B41778) derivatives nih.gov.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For 3-ethynyl-4-fluoroaniline, it would show correlations between the aromatic protons, helping to unravel the complex multiplet in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the protonated aromatic carbons and the terminal ethynyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C-F, C-NH₂, and the internal ethynyl carbon) by observing their correlations with nearby protons. For instance, the acetylenic proton should show a correlation to the two ethynyl carbons and the aromatic carbon to which the ethynyl group is attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion of 3-ethynyl-4-fluoroaniline. This allows for the determination of its elemental formula (C₈H₆FN), confirming the identity of the compound. The expected exact mass can be calculated and compared to the experimental value to provide a high degree of confidence in the compound's composition.

The fragmentation pattern in the mass spectrum would be expected to show losses of small molecules, such as HCN from the aniline moiety or cleavage of the ethynyl group, providing further structural confirmation.

Table 3: Predicted HRMS Data for 3-Ethynyl-4-fluoroaniline
IonFormulaCalculated Exact Mass
[M]+•C₈H₆FN135.0484
[M+H]+C₈H₇FN136.0563

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For 4-Ethynyl-3-fluoroaniline (C₈H₆FN), ESI-MS analysis provides precise mass-to-charge ratio (m/z) data, confirming its molecular identity. In positive ion mode, the molecule is expected to be detected as the protonated species, [M+H]⁺. Theoretical calculations predict the monoisotopic mass of the neutral molecule to be 135.0484 Da. Experimental analysis would be expected to yield a prominent ion peak corresponding to the protonated molecule at an m/z value consistent with this mass.

Further fragmentation analysis (MS/MS) could elucidate the structural connectivity by breaking the molecule into smaller, charged fragments. Key fragmentation pathways would likely involve the cleavage of the ethynyl group or loss of the amino group, providing further confirmation of the compound's structure.

Table 1: Predicted ESI-MS Data for this compound

Ion SpeciesPredicted m/z
[M+H]⁺136.0563
[M+Na]⁺158.0382
[M+K]⁺174.0122

Note: The data in this table is based on theoretical predictions for C₈H₆FN and serves as a reference for expected experimental outcomes. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is distinguished by several key absorption bands that confirm the presence of its primary functional moieties: the alkyne (C≡C-H), the aromatic ring (C=C), the amine (N-H), and the carbon-fluorine bond (C-F).

The terminal alkyne is typically identified by a sharp, weak absorption band around 3300 cm⁻¹ due to the ≡C-H stretching vibration, and a medium intensity band in the range of 2100-2140 cm⁻¹ corresponding to the C≡C triple bond stretch. The N-H stretching vibrations of the primary aniline group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring produce characteristic absorptions in the 1450-1600 cm⁻¹ range. The C-F stretching vibration gives rise to a strong absorption band, typically found in the 1000-1350 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyne≡C-H Stretch~3300Weak
AlkyneC≡C Stretch2100 - 2140Medium
AmineN-H Stretch (Asymmetric)3400 - 3500Medium
AmineN-H Stretch (Symmetric)3300 - 3400Medium
Aromatic RingC-H Stretch3000 - 3100Medium
Aromatic RingC=C Stretch1450 - 1600Variable
FluoroalkaneC-F Stretch1000 - 1350Strong

X-Ray Crystallography for Solid-State Structure Determination

While specific experimental X-ray crystallographic data for this compound is not publicly available, this section outlines the principles and expected findings from such an analysis. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal lattice, offering unparalleled insight into molecular structure and intermolecular interactions in the solid state.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state structure is heavily influenced by non-covalent interactions between adjacent molecules. For this compound, several key interactions would be anticipated. The primary amine group is a potent hydrogen bond donor, capable of forming N-H···N or N-H···F hydrogen bonds with neighboring molecules. The fluorine atom, being electronegative, can act as a hydrogen bond acceptor.

Furthermore, the ethynyl group can participate in C-H···π interactions, where the acidic acetylenic hydrogen interacts with the electron-rich π-system of an adjacent aromatic ring. The fluorine atom could also potentially engage in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on another molecule. A detailed crystallographic study would quantify the distances and angles of these interactions, providing a comprehensive picture of the supramolecular assembly in the solid state.

Future Research Directions and Challenges

Development of Novel Synthetic Pathways with Improved Atom Economy

The synthesis of 4-ethynyl-3-fluoroaniline is a critical step in the development of its derivatives. Current methods, while effective, may involve the use of expensive reagents and complex reaction conditions. google.com Future research should prioritize the development of novel synthetic pathways with improved atom economy, aligning with the principles of green chemistry. mdpi.com Such advancements would not only reduce the environmental impact but also enhance the cost-effectiveness of producing these compounds on a larger scale.

Key areas for improvement include the use of more efficient catalysts and the exploration of solvent-free or environmentally benign solvent systems. mdpi.com For instance, a patented method for preparing 3-ethynyl-4-fluoroaniline (B1315292) from 3-bromo-4-fluoronitrobenzene (B1266112) utilizes a tetra-triphenylphosphine palladium catalyst. google.com While this method is described as simple and high-yielding, further research could explore alternative, less expensive, and more sustainable catalysts. google.com The goal is to develop synthetic routes that are not only efficient and high-yielding but also minimize waste and energy consumption. google.commdpi.com

Table 1: Comparison of Synthetic Parameters

ParameterCurrent MethodsFuture Goals
Catalyst Palladium-based google.comEarth-abundant metal catalysts, biocatalysts
Solvents Triethylamine (B128534), methanol (B129727), ethyl acetate (B1210297) google.comWater, ionic liquids, supercritical fluids, solvent-free conditions
Reagents Trimethylsilyl (B98337) acetylene google.comDirect ethynylation reagents
Reaction Conditions Elevated temperatures google.comRoom temperature reactions, microwave-assisted synthesis
Atom Economy ModerateHigh
Waste Generation ModerateMinimal

Exploration of New Biological Targets for this compound Derivatives

Derivatives of anilines and fluoroanilines have shown promise as inhibitors of various protein kinases, which are crucial targets in cancer therapy. ijcce.ac.irnih.govnih.gov For instance, 4-anilinoquinazoline derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ijcce.ac.ir Similarly, bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety have demonstrated potent activity against the c-Met kinase. nih.gov

Future research should aim to expand the therapeutic potential of this compound derivatives by exploring a wider range of biological targets. This could involve screening these compounds against a broad panel of kinases and other enzymes implicated in various diseases. The unique structural features of the this compound scaffold, including the ethynyl (B1212043) group which can participate in covalent interactions, may enable the targeting of novel binding sites.

Beyond kinases, other potential targets could include enzymes involved in metabolic disorders, inflammatory pathways, and neurodegenerative diseases. A systematic approach, combining biochemical assays and cell-based screening, will be crucial in identifying new and unexpected biological activities for this class of compounds.

Advanced Computational Modeling for Predictive Design

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering the potential to accelerate the identification and optimization of lead compounds. nih.govmdpi.com Advanced computational modeling techniques can be effectively applied to the predictive design of novel this compound derivatives with enhanced potency and selectivity.

Molecular docking studies can be employed to predict the binding modes of these derivatives within the active sites of various target proteins. asiapharmaceutics.inforesearchgate.netnih.gov This information can guide the rational design of new analogs with improved interactions with key amino acid residues. For example, docking studies of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against monoamine oxidase-B have been used to evaluate their potential as anti-Parkinson's agents. asiapharmaceutics.info

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation. The use of computational tools can significantly reduce the time and resources required for the discovery of new drug candidates. mdpi.com

Integration of High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of new bioactive molecules, the integration of high-throughput screening (HTS) and combinatorial chemistry is a powerful strategy. anu.edu.auwashu.edu HTS allows for the rapid screening of large libraries of compounds against specific biological targets, while combinatorial chemistry enables the efficient synthesis of diverse compound libraries. anu.edu.auwashu.edu

A combinatorial library of this compound derivatives could be synthesized by systematically varying the substituents on the aniline (B41778) nitrogen and the ethynyl group. This library could then be subjected to HTS against a panel of biological targets to identify initial "hits." The data generated from HTS can provide valuable structure-activity relationship (SAR) information, guiding the design of more focused libraries for further optimization.

The development of robust and miniaturized assays is crucial for the successful implementation of HTS. nih.govnih.gov These assays should be sensitive, reproducible, and amenable to automation. The integration of these technologies will enable a more rapid and efficient exploration of the chemical space around the this compound scaffold, increasing the probability of discovering novel drug candidates.

Addressing Potential Toxicity and Off-Target Effects

While the therapeutic potential of this compound derivatives is significant, it is imperative to thoroughly investigate their potential toxicity and off-target effects early in the drug discovery process. Fluoroanilines, as a class of compounds, can exhibit toxicity. lobachemie.comnih.govnih.govaarti-industries.com For instance, 4-fluoroaniline is known to be harmful if swallowed and can cause severe skin burns and eye damage. lobachemie.com

Early-stage toxicity profiling of new derivatives is crucial to identify and mitigate potential safety concerns. In vitro cytotoxicity assays using various cell lines can provide initial insights into the general toxicity of the compounds. researchgate.net Further studies, including in vivo animal models, are necessary to evaluate systemic toxicity and identify any target organ toxicities.

Computational methods can also be utilized to predict potential toxicities. ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can help in the early identification of compounds with unfavorable pharmacokinetic or toxicological properties. nih.gov A thorough understanding of the toxicity profile and off-target effects is essential for the development of safe and effective drugs based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 4-Ethynyl-3-fluoroaniline, and how can side reactions be minimized?

The compound is typically synthesized via palladium-catalyzed coupling reactions, such as Sonogashira coupling, between 3-fluoro-4-iodoaniline and terminal alkynes. Key considerations include:

  • Catalyst selection : Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with CuI as a co-catalyst .
  • Solvent/base systems : Use of triethylamine in DMF or THF to stabilize intermediates and suppress proto-deiodination .
  • Temperature control : Reactions are best performed at 60–80°C to balance reaction rate and side-product formation (e.g., alkyne dimerization) . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product with >95% purity.

Q. How can researchers confirm the structural integrity of this compound?

A multi-technique approach is recommended:

  • ¹H/¹³C NMR : The ethynyl proton appears as a singlet near δ 3.1 ppm, while fluorine coupling splits aromatic protons into distinct doublets .
  • FTIR : Confirm the C≡C stretch (~2100 cm⁻¹) and NH₂ vibrations (~3450 cm⁻¹) .
  • X-ray crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) are widely used to refine crystal structures, though high-quality crystals require slow evaporation from ethanol/water mixtures .

Advanced Research Questions

Q. What strategies mitigate instability of the ethynyl group during functionalization reactions?

The ethynyl group is prone to oxidation or undesired cycloaddition. Mitigation strategies include:

  • Protecting groups : Use trimethylsilyl (TMS) protection during multi-step syntheses. Deprotection with TBAF in THF restores the ethynyl moiety .
  • Inert conditions : Conduct reactions under argon/glovebox conditions to prevent oxidation .
  • Kinetic control : Employ low temperatures (–20°C) and stoichiometric control in click chemistry reactions to favor mono-adducts over polymers .

Q. How does the fluorine substituent influence electronic properties and reactivity in cross-coupling reactions?

The fluorine atom induces:

  • Electron-withdrawing effects : Activates the aromatic ring for nucleophilic substitution at the ortho position (relative to NH₂) but deactivates it for electrophilic attacks .
  • Steric effects : The small size of fluorine allows precise regioselectivity in Pd-catalyzed couplings. For example, Suzuki-Miyaura reactions with boronic acids favor the 4-position due to fluorine’s ortho-directing nature . Computational studies (DFT) suggest fluorine’s electronegativity lowers the HOMO energy of the ring, making it less reactive toward electrophiles by ~15 kcal/mol compared to non-fluorinated analogs .

Q. What challenges arise in characterizing byproducts from this compound polymerization?

Polymerization (e.g., oxidative or radical-initiated) often yields branched or cross-linked structures. Key challenges include:

  • Detection of oligomers : Use MALDI-TOF MS to identify low-molecular-weight species (<2000 Da) .
  • Thermal stability : TGA shows decomposition onset at ~220°C for poly(this compound), with residual char >30% due to fluorine’s flame-retardant properties .
  • Conductivity limitations : Fluorine reduces electron delocalization; doped polymers exhibit conductivity ~10⁻⁴ S/cm, significantly lower than polyaniline .

Methodological Considerations

Q. How to resolve discrepancies in reported reaction yields for this compound derivatives?

Yield variations (e.g., 50–85% in Sonogashira couplings) often stem from:

  • Impurity profiles : Use LC-MS to quantify trace Pd residues (<0.1 ppm) that inhibit catalysis .
  • Moisture sensitivity : Anhydrous solvents (Karl Fischer titration <50 ppm H₂O) improve reproducibility .
  • Substrate ratios : Optimize alkyne:halide ratios (1.2:1 to 1.5:1) to account for alkyne volatility .

Q. What computational tools predict the biological activity of this compound-based probes?

Molecular docking (AutoDock Vina) and QSAR models are effective:

  • Target selection : Fluorine enhances binding to hydrophobic enzyme pockets (e.g., kinases) by 2–3 kcal/mol .
  • ADMET profiling : SwissADME predicts moderate blood-brain barrier penetration (LogP ~2.1) but high plasma protein binding (>90%) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.